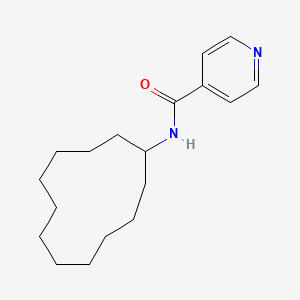

N-cyclododecylisonicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclodextrins are cyclic oligosaccharides composed of α-(1,4)-linked glucopyranose units with a hydrophilic outer surface and a hydrophobic central cavity. This structure enables them to form inclusion complexes with a wide variety of guest molecules, modifying the solubility, stability, and bioavailability of these compounds. They have found applications in pharmaceuticals, food, and chemical industries due to their unique ability to interact with other molecules (Jambhekar & Breen, 2016).

Synthesis Analysis

Cyclodextrins are synthesized from starch by enzymatic degradation using cyclodextrin glycosyltransferase. This process involves the breakdown of starch into smaller glucose units, which are then enzymatically cyclized to form cyclodextrins. The synthesis can be tailored to produce cyclodextrins of different sizes (α, β, and γ-cyclodextrins), each capable of accommodating guest molecules of varying sizes (Singh, Sharma, & Banerjee, 2002).

Molecular Structure Analysis

The molecular structure of cyclodextrins consists of a hydrophilic exterior and a hydrophobic interior cavity. This unique structure allows cyclodextrins to encapsulate hydrophobic molecules, leading to the formation of inclusion complexes. The size of the cavity varies among the different types of cyclodextrins, affecting their complexation capabilities (Morin-Crini et al., 2021).

Chemical Reactions and Properties

Cyclodextrins can undergo various chemical modifications to enhance their solubility, stability, and binding capacity. These modifications include the introduction of functional groups such as hydroxypropyl and methyl groups. Modified cyclodextrins have been used to improve the solubility and bioavailability of poorly soluble drugs (Loftsson & Brewster, 1996).

Physical Properties Analysis

The physical properties of cyclodextrins, such as solubility and thermal stability, are significantly influenced by their molecular structure and the nature of the guest molecule. Cyclodextrins are generally soluble in water, and their solubility can be further enhanced through chemical modifications. The thermal stability of cyclodextrin complexes is crucial for their applications in food and pharmaceutical industries (Martin, Valle, & Del Valle, 2004).

Chemical Properties Analysis

Cyclodextrins exhibit unique chemical properties, such as the ability to form inclusion complexes with a wide variety of molecules. This property is utilized in pharmaceutical formulations to improve the solubility, stability, and bioavailability of drugs. Cyclodextrins can also protect encapsulated molecules from degradation and improve their pharmacokinetic profiles (Laza-Knoerr, Gref, & Couvreur, 2010).

科学的研究の応用

Cyclodextrin-Based Pharmaceutics

Cyclodextrins are cyclic oligomers of glucose known for forming water-soluble inclusion complexes with small molecules and portions of large compounds. These characteristics make cyclodextrins particularly useful in pharmaceutical applications, notably in improving the bioavailability of drugs. The review by Mark E. Davis & M. Brewster (2004) highlights current cyclodextrin-based therapeutics and discusses potential future applications, including their use in drug delivery systems. This suggests that compounds like N-cyclododecylisonicotinamide could be explored for similar applications, focusing on enhancing drug solubility and stability.

Cyclodextrin Functionalized Polymers for Drug Delivery

The functionalization of polymers with cyclodextrins has emerged as a promising strategy for drug delivery applications. Jiawen Zhou & H. Ritter (2010) review how cyclodextrin chemistry has been integrated into polymer chemistry to develop novel drug delivery systems. Such polymers can significantly enhance the delivery efficiency of various pharmaceuticals by improving their solubility and protecting them from degradation. This area of research could be relevant to the development of delivery systems involving N-cyclododecylisonicotinamide, particularly if the compound exhibits beneficial interactions with cyclodextrin or cyclodextrin-like structures.

Cyclam Complexes in Medicine

Cyclams, including their complexes with metals, have found applications in medicine ranging from clinical trials for AIDS treatment to stem cell mobilization and diagnosis and therapy using radionuclides. The critical review by Xiangyang Liang & P. Sadler (2004) explores the mechanism of metal complexation by cyclams and their medical applications. Although N-cyclododecylisonicotinamide is not a cyclam, the methodologies and applications discussed could provide insights into potential research directions, especially in the context of developing novel therapeutic agents or diagnostic tools.

特性

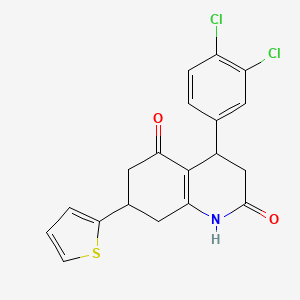

IUPAC Name |

N-cyclododecylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O/c21-18(16-12-14-19-15-13-16)20-17-10-8-6-4-2-1-3-5-7-9-11-17/h12-15,17H,1-11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPPLEXWTMEJRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(CCCCC1)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclododecylpyridine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5572392.png)

![2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5572394.png)

![2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5572417.png)

![2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B5572422.png)

![N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B5572439.png)

![6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5572441.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5572445.png)

![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5572447.png)

![2,2-dimethyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5572458.png)

![3-[({[1-(4-fluorophenyl)cyclopentyl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5572464.png)